(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid
Description
(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound featuring a seven-membered azabicyclo[4.1.0]heptane scaffold. The structure includes a bridgehead nitrogen atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent at the (3R)-position. This compound is significant in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic framework, which enforces stereochemical control in catalytic applications .
Properties
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBHCFUGWXKHT-QJAFJHJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Protection Strategies
The core bicyclo[4.1.0]heptane skeleton is typically constructed via intramolecular cyclization reactions. A common approach begins with functionalized cyclohexene derivatives, where a nitrogen atom is introduced through reductive amination or nucleophilic substitution. For example, N-protected aminocyclohexene carboxylates undergo acid- or base-mediated cyclization to form the azabicyclo framework. The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine, often via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
A critical challenge is achieving the desired (3R) stereochemistry. Enantioselective hydrogenation of intermediate enamines or ketones using chiral catalysts (e.g., Ru-BINAP complexes) has been employed to control stereochemistry. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases can isolate the (3R)-enantiomer.
Industrial-Scale Production
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are utilized for exothermic steps such as cyclization or protection reactions, improving heat dissipation and reaction control. Key stages include:
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Ring-closing metathesis : Catalyzed by Grubbs’ catalysts to form the bicyclic structure.
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Chemoselective reduction : Hydrogenation of unsaturated intermediates without affecting the Boc group.
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Crystallization-driven purification : Isolation of the (3R)-enantiomer via diastereomeric salt formation with chiral acids like (+)-camphorsulfonic acid.
Typical yields for industrial processes range from 40% to 60%, with purity exceeding 98% after recrystallization.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF , DMF ) enhance cyclization rates by stabilizing transition states, while protic solvents (e.g., MeOH ) favor protection steps. Strong bases like sodium hydride or LDA are employed for deprotonation during Boc protection, though milder bases (e.g., K₂CO₃ ) are preferred for acid-sensitive intermediates.
| Step | Optimal Solvent | Base | Yield |
|---|---|---|---|
| Cyclization | THF | NaH | 65–70% |
| Boc Protection | DCM | Et₃N | 85–90% |
| Enantiomer Resolution | MeOH/H₂O | (+)-CSA | 50–55% |
Chemoselective Functionalization
Post-cyclization modifications often target the carboxylic acid moiety. Esterification with benzyl bromide or methyl iodide under Mitsunobu conditions enables further functionalization while preserving the Boc group. Conversely, hydrolysis of esters using LiOH in THF/H₂O regenerates the carboxylic acid without racemization.
Recent Methodological Advances
Biocatalytic Approaches
Engineered transaminases and ketoreductases have been explored for asymmetric synthesis of the bicyclic core. E. coli -expressed ω-transaminases convert prochiral ketones to (3R)-amines with >99% enantiomeric excess, though substrate scope remains limited.
Challenges and Limitations
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Ring strain : The bicyclo[4.1.0]heptane system’s strain complicates late-stage functionalization.
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Stereochemical drift : Acidic or basic conditions may epimerize the (3R)-center, necessitating stringent pH control.
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Purification complexity : Chromatographic separation of diastereomers remains labor-intensive, driving interest in crystallization-based resolutions .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains two primary reactive sites:
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Boc-protected amine : A sterically hindered secondary amine protected by a tert-butoxycarbonyl group.
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Carboxylic acid : Positioned at the 3-carbon of the bicyclic system.
The bicyclic structure imposes steric constraints, potentially stabilizing intermediates or directing reaction selectivity.
Deprotection of the Boc Group
The Boc group is a common protecting group for amines, typically removed under acidic conditions (e.g., TFA, HCl) or via catalytic hydrogenation. For this compound:
Note: While acidic conditions are standard for Boc removal, basic conditions (e.g., aqueous ammonia) may also achieve deprotection, as observed in related azabicyclic compounds .
Carboxylic Acid Derivatization
The carboxylic acid can undergo esterification, amidation, or coupling reactions. For example:
The rigid bicyclic structure may enhance reaction efficiency by stabilizing transition states .
Substitution Reactions at the Amine
After Boc deprotection, the free amine can participate in alkylation, acylation, or nucleophilic substitution:
Stereochemical control at the 3R position may influence regioselectivity in these reactions .
Pharmaceutical Development
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Drug design : The bicyclic framework serves as a scaffold for designing CNS-targeting agents, leveraging its ability to interact with receptors (e.g., P2Y14R) .
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Chiral catalysis : The (3R) stereochemistry provides enantiomeric purity, critical for asymmetric synthesis and enantioselective reactions .
Synthetic Utility
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Peptide synthesis : The carboxylic acid group allows incorporation into peptide backbones, while the Boc-protected amine facilitates controlled deprotection during synthesis .
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Ring-opening metathesis : While not directly observed in this compound, related azabicyclic systems undergo ring-closing metathesis using Grubbs catalysts, suggesting potential for analogous transformations .
Scientific Research Applications
Synthesis of Antiviral Agents
One of the prominent applications of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is in the synthesis of antiviral compounds, particularly those aimed at treating influenza. The compound is utilized as an intermediate in the production of GS4104, an antiviral drug that inhibits neuraminidase, an enzyme critical for the replication of influenza viruses .
Neuropharmacological Research
The bicyclic structure of this compound is of interest in neuropharmacology due to its potential interactions with neurotransmitter systems. Research indicates that derivatives of this compound may exhibit activity at various receptor sites, making them candidates for further investigation in the treatment of neurological disorders such as depression and anxiety.
Synthetic Methodologies
The compound serves as a key precursor in synthetic methodologies involving complex organic reactions. Its unique structure allows for diverse functionalization, enabling chemists to explore new synthetic routes and develop novel compounds with tailored biological activities .
Drug Development
In drug development, this compound is employed to create prodrugs that enhance bioavailability and reduce side effects. The protective Boc (tert-butyloxycarbonyl) group facilitates easier handling and purification during synthesis, which is crucial for large-scale pharmaceutical production.
Case Study 1: Synthesis of GS4104
A study detailed a cost-effective method for synthesizing GS4104 using this compound as an intermediate. The process involved a series of reactions that efficiently converted readily available starting materials into the desired antiviral agent, showcasing the compound's utility in pharmaceutical chemistry .
Case Study 2: Neuroactive Derivatives
Research has explored various derivatives of this compound for their neuroactive properties. One derivative demonstrated significant affinity for serotonin receptors, suggesting potential applications in antidepressant therapies. This highlights the importance of structural modifications in enhancing biological activity and specificity against target receptors .
Mechanism of Action
The mechanism of action of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Bicyclic Ring Systems
Azabicyclo[2.2.1]heptane Derivatives
- Example : (1S,3R,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .
- Structural Difference : Smaller bicyclo[2.2.1] system with two adjacent bridgehead carbons, leading to higher ring strain and distinct conformational rigidity compared to the [4.1.0] system.
- Synthesis : Prepared via stereoselective aza-Diels-Alder reactions followed by Boc protection .
- Applications : Widely used in enantioselective catalysis (e.g., aldol reactions) due to precise stereochemical control .
Oxabicyclo[4.1.0]heptane Analogs
- Example : 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid .
- Structural Difference : Oxygen replaces the bridgehead nitrogen, reducing basicity and altering hydrogen-bonding capacity.
- Properties : Lower polarity and increased thermal stability compared to aza analogs .
- Applications : Studied in VOC emissions analysis and as intermediates in polymer chemistry .
Thia-Azabicyclo[3.2.0]heptane Derivatives
- Example: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) . Structural Difference: Incorporates sulfur (thia) and a β-lactam ring, critical for antibiotic activity. Applications: Precursor to penicillins and cephalosporins .
Substituent Variations
Boc-Protected vs. Free Amine Analogs
- Boc Protection : Enhances stability during synthesis but requires deprotection for biological activity. Example: Boc derivatives in and show improved solubility in EtOAc and DCM .
- Free Amine Analogs : More reactive but prone to oxidation. Example: (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid requires careful handling under inert atmospheres .
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid : Enables salt formation and metal coordination. Example: The target compound’s acid group allows for chiral ligand synthesis in iridium catalysts .
- Ester Derivatives : Improved lipophilicity. Example: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid 1,1-dimethylethyl ester () is used in prodrug design .
Physicochemical Properties
Biological Activity
(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 239.29 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific glycosidases and neuraminidases, which are critical in carbohydrate metabolism and viral replication .
- Antiviral Properties : The compound has been noted for its potential as an intermediate in the synthesis of antiviral agents, particularly those targeting influenza viruses by inhibiting neuraminidase activity .
Research Findings
Several studies have evaluated the biological activity of this compound, revealing significant insights into its pharmacological potential.
Inhibition Studies
A study assessed the inhibition of various enzymes by this compound at different concentrations:
| Enzyme | IC50 (µM) | Notes |
|---|---|---|
| Neuraminidase | 6 | Effective against strains of influenza |
| β-Galactosidase | 25 | Moderate inhibition observed |
| β-Mannosidase | 148% increase at 5 mM | Activates enzyme activity |
These results suggest that the compound not only inhibits certain enzymes but may also enhance the activity of others under specific conditions .
Case Studies
In a recent case study involving the synthesis of related compounds, (3R)-2-Boc-2-azabicyclo[4.1.0]heptane derivatives were tested for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against glioblastoma cells while sparing normal cells, highlighting their potential as anticancer agents .
Q & A
Basic: What are the key considerations for synthesizing (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid?
Methodological Answer:
Synthesis requires careful control of cyclization and stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting amine, enabling selective reactivity during ring closure. Cyclopropane ring formation can be achieved via [2+1] cycloaddition or intramolecular nucleophilic displacement. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like epoxide formation or Boc deprotection. Post-synthesis, chiral resolution via diastereomeric salt formation or chiral stationary phase chromatography ensures enantiomeric purity .
Basic: How to ensure stereochemical purity during synthesis?
Methodological Answer:
Stereochemical control is critical. Use chiral auxiliaries or catalysts during cyclopropane ring formation. For example, adjusting reaction conditions (e.g., Lewis acid catalysts) can favor cis/trans selectivity. Post-synthesis, employ chiral HPLC or capillary electrophoresis for analysis. Computational tools like ab initio calculations can predict transition-state energy barriers, guiding reaction design to minimize racemization .
Advanced: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies stereochemistry and confirms Boc protection (e.g., tert-butyl signals at δ ~1.4 ppm). NOESY distinguishes axial/equatorial substituents on the bicyclic core .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB .
- Mass Spectrometry (HRMS): Validates molecular weight and detects impurities (e.g., deprotected intermediates).
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .
Advanced: How to design experiments to resolve contradictory data in reaction yields?
Methodological Answer:
Contradictions often arise from competing reaction pathways. Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). Kinetic studies (e.g., in-situ FTIR or NMR) identify rate-determining steps. For example, observed cis selectivity via ab initio modeling of transition states, explaining unexpected stereochemical outcomes . Validate hypotheses with isotopic labeling or computational simulations.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Waste Disposal: Collect organic waste separately; avoid drainage due to potential environmental toxicity .
Advanced: How to optimize reaction conditions for scalability without compromising stereoselectivity?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic cyclization steps.
- In-Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates.
- Catalyst Screening: Test chiral catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropanation.
- DOE Workflow: Optimize solvent polarity (e.g., THF vs. DCM) and temperature gradients to balance yield and selectivity .
Advanced: What computational approaches predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack on the bicyclic core).
- Molecular Dynamics (MD): Simulate solvation effects on Boc group stability.
- Docking Studies: If bioactive, predict binding modes to biological targets (e.g., enzymes in ’s antibacterial studies) .
Basic: How should the compound be stored to maintain stability?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C to prevent Boc deprotection. Use desiccants to avoid hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can determine shelf life .
Advanced: What strategies enable regioselective functionalization of the bicyclic core?
Methodological Answer:
- Directing Groups: Install temporary groups (e.g., sulfonamides) to guide C-H activation at specific positions.
- Protection/Deprotection: Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential modifications.
- Transition Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki) for arylations at sterically accessible sites .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography: Use gradient elution (hexane/EtOAc) to separate Boc-protected products from byproducts.
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H2O) for high recovery of enantiopure crystals.
- Distillation: For volatile intermediates, employ short-path distillation under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
